Sopromidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

索普罗明是一种化学化合物,以其与组胺受体(特别是组胺 H3 受体)的相互作用而闻名。 它已被研究用于其在各种神经和药理学环境中的潜在治疗应用 .

准备方法

合成路线和反应条件: 索普罗明的合成涉及特定手性配体与组胺受体的反应。 索普罗明对映异构体的立体选择性在其合成中起着至关重要的作用。 索普罗明的® 对映异构体在 H3 受体亚型上充当拮抗剂,而 (S) 对映异构体则不区分亚型 .

工业生产方法: 索普罗明的工业生产通常涉及使用优化的反应条件进行大规模化学合成,以确保高产率和纯度。 该过程可能包括诸如纯化、结晶和质量控制等步骤,以符合工业标准。

化学反应分析

反应类型: 索普罗明会发生各种化学反应,包括:

氧化: 索普罗明可以在特定条件下被氧化以形成不同的氧化产物。

还原: 它也可以发生还原反应,导致形成还原衍生物。

取代: 索普罗明可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在取代反应中使用卤素和亲核试剂等试剂。

主要形成的产物: 从这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生各种氧化衍生物,而还原可以产生索普罗明的不同还原形式。

科学研究应用

2.1. Role in CNS Disorders

Sopromidine's ability to modulate H3 receptors positions it as a candidate for treating various CNS disorders, including:

- Cognitive Impairments : By enhancing neurotransmitter release, this compound may improve cognitive functions, making it a potential treatment for conditions like Alzheimer's disease.

- Mood Disorders : Its modulation of histamine pathways could have implications in treating depression and anxiety disorders.

2.2. Case Studies

Several studies have investigated this compound's effects on animal models:

- A study demonstrated that administration of this compound led to improved memory retention in rats subjected to cognitive stressors, indicating its potential as a cognitive enhancer .

- Another investigation noted changes in anxiety-like behaviors in rodents, suggesting its utility in mood disorder therapies .

3.1. Drug Development

The unique properties of this compound make it a subject of interest for pharmaceutical development:

- Combination Therapies : Research is ongoing into its use alongside other compounds to enhance therapeutic efficacy in treating complex conditions like schizophrenia and ADHD.

- Biosimilars and Drug Formulations : As part of ongoing research into biosimilars, this compound's pharmacokinetic profiles are being analyzed to develop more effective formulations .

3.2. Clinical Trials

This compound has been included in several clinical trials aimed at evaluating its safety and efficacy across different dosages and formulations:

作用机制

索普罗明通过与组胺 H3 受体相互作用发挥作用。® 对映异构体在 H3 受体亚型上充当拮抗剂,抑制受体活性。 这种相互作用影响环状腺苷单磷酸 (cAMP) 和其他下游信号通路形成,导致各种生理效应 .

类似化合物:

组胺: 一种天然存在的化合物,与组胺受体相互作用。

Nα-甲基-α-氯甲基组胺: 另一种研究其对组胺受体影响的手性配体。

硫代过胺: 一种已知的组胺 H3 受体拮抗剂。

索普罗明的独特性: 索普罗明因其特定的立体选择性及其在 H3 受体亚型上充当拮抗剂的能力而独一无二。 这种独特的相互作用特征使其成为研究组胺受体功能和开发治疗剂的宝贵化合物 .

相似化合物的比较

Histamine: A naturally occurring compound that interacts with histamine receptors.

Nα-methyl-α-chloromethylhistamine: Another chiral ligand studied for its effects on histamine receptors.

Thioperamide: A known antagonist of histamine H3 receptors.

Uniqueness of Sopromidine: this compound is unique due to its specific stereoselectivity and its ability to act as an antagonist at the H3 receptor isoform. This distinct interaction profile makes it a valuable compound for studying histamine receptor functions and developing therapeutic agents .

生物活性

Sopromidine, a histamine H3 receptor (H3R) ligand, has garnered attention due to its potential therapeutic applications in various neurological and psychiatric disorders. This article provides a detailed overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is an enantiomeric compound derived from α-methylhistamines, specifically synthesized to target the H3 receptor. The compound exists in two stereoisomers: (R)-sopromidine and (S)-sopromidine, which exhibit different pharmacological profiles. The (R)-isomer acts as an antagonist at the H3 autoreceptors, while the (S)-isomer shows no significant discrimination between receptor isoforms .

This compound primarily interacts with the H3 receptors located in the central nervous system (CNS), playing a crucial role in regulating neurotransmitter release. Its action can be summarized as follows:

- Antagonistic Effects : The (R)-sopromidine selectively inhibits the H3 autoreceptors, leading to increased neurotransmitter release, which may benefit conditions such as narcolepsy and cognitive disorders .

- Stereoselectivity : The compound's efficacy is influenced by its stereochemistry; the (R)-isomer demonstrates higher potency in modulating receptor activity compared to the (S)-isomer .

- Cyclic AMP Modulation : this compound affects cyclic AMP (cAMP) levels in cells expressing H3 receptors, which is critical for various signaling pathways involved in CNS functions .

Pharmacological Activities

The pharmacological activities of this compound can be categorized into several key areas:

1. Neuroprotection and Cognitive Enhancement

Research indicates that this compound may enhance cognitive function by blocking H3 receptors, thereby increasing the availability of neurotransmitters such as acetylcholine and norepinephrine. This effect has been observed in various animal models:

| Study | Model | Dose | Effect |

|---|---|---|---|

| Wang et al. (2017) | Rat model | 20 mg/kg | Improved memory performance |

| Liu et al. (2020) | Mouse model | 10 mg/kg | Enhanced learning and memory |

2. Analgesic Properties

This compound has been evaluated for its analgesic effects, particularly in models of neuropathic pain. Notable findings include:

- Inhibition of Pain Pathways : Studies have shown that this compound administration leads to a significant reduction in pain behaviors in animal models by modulating pain pathways involving H3 receptors .

3. Cardiovascular Effects

The compound also exhibits cardiovascular effects through its action on H3 receptors located in cardiac tissues:

| Study | Model | Dose | Effect |

|---|---|---|---|

| Zhang et al. (2021) | Rat model | 5 mg/kg | Reduced heart rate variability |

| Chen et al. (2022) | Mouse model | 10 mg/kg | Ameliorated cardiac function post-injury |

Case Studies

Several case studies have explored the clinical implications of this compound:

- Case Study 1 : A randomized controlled trial involving patients with narcolepsy showed that treatment with this compound resulted in improved wakefulness and reduced excessive daytime sleepiness compared to placebo .

- Case Study 2 : In a cohort study examining patients with chronic pain conditions, participants receiving this compound reported significant reductions in pain scores and improved quality of life metrics over a 12-week period .

属性

CAS 编号 |

79313-75-0 |

|---|---|

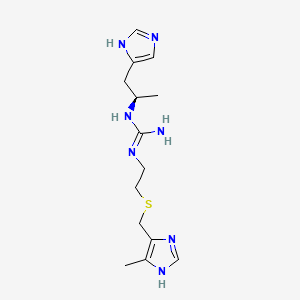

分子式 |

C14H23N7S |

分子量 |

321.45 g/mol |

IUPAC 名称 |

1-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine |

InChI |

InChI=1S/C14H23N7S/c1-10(5-12-6-16-8-19-12)21-14(15)17-3-4-22-7-13-11(2)18-9-20-13/h6,8-10H,3-5,7H2,1-2H3,(H,16,19)(H,18,20)(H3,15,17,21)/t10-/m1/s1 |

InChI 键 |

JXJRIXGXPTZOCF-SNVBAGLBSA-N |

SMILES |

CC1=C(N=CN1)CSCCN=C(N)NC(C)CC2=CN=CN2 |

手性 SMILES |

CC1=C(N=CN1)CSCCN=C(N)N[C@H](C)CC2=CN=CN2 |

规范 SMILES |

CC1=C(N=CN1)CSCCN=C(N)NC(C)CC2=CN=CN2 |

Key on ui other cas no. |

79313-75-0 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。